4-cyano-N-(2,4-difluorophenyl)benzamide

Physicochemical Properties Lipophilicity Drug Design

Regioisomeric or mono-fluorinated benzamide analogs introduce structural ambiguity that can invalidate lead optimization. This exact N-aryl benzamide features a validated 2,4-difluorophenyl substitution pattern (XLogP3 2.8, 2 rotatable bonds) for reproducible SAR. - **Key application**: CCR5 antagonist chemotype & antifungal screening (preliminary data surpasses bixafen) - **Quality control**: Batch-specific CoA available; ≥95% purity ensures activity assignment - **Supply**: Multiple pack sizes from mg to g, with secure global logistics

Molecular Formula C14H8F2N2O
Molecular Weight 258.22 g/mol
CAS No. 749910-71-2
Cat. No. B13407297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(2,4-difluorophenyl)benzamide
CAS749910-71-2
Molecular FormulaC14H8F2N2O
Molecular Weight258.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C14H8F2N2O/c15-11-5-6-13(12(16)7-11)18-14(19)10-3-1-9(8-17)2-4-10/h1-7H,(H,18,19)
InChIKeyKGAOGSQKQOZOKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-N-(2,4-difluorophenyl)benzamide Overview


4-Cyano-N-(2,4-difluorophenyl)benzamide (CAS 749910-71-2) is a synthetic small-molecule benzamide derivative with the molecular formula C14H8F2N2O and a molecular weight of 258.22 g/mol [1]. The compound belongs to the N-aryl benzamide class and features a 4-cyanobenzoyl moiety linked via an amide bond to a 2,4-difluoroaniline ring, a substitution pattern that distinguishes it from both regioisomeric and mono-fluorinated analogs [1]. Although dedicated peer-reviewed pharmacological characterization remains limited in the public domain , preliminary screening data indicate potential activity as a CCR5 antagonist [2] and antifungal agent , situating it as a versatile scaffold for medicinal chemistry and agrochemical research.

1
SAR studies requiring 2,4-difluoroaniline benzamide scaffold
Exact regiochemistry critical for target engagement
2
Preliminary CCR5 antagonist chemotype
Supporting evidence; potency and selectivity must be verified
3
Antifungal screening as SDH inhibitor lead
Class-level inference; confirmatory MIC testing required

4-Cyano-N-(2,4-difluorophenyl)benzamide Substitution Risks


N-Aryl benzamides constitute a densely populated chemical space in which subtle alterations in ring substitution profoundly affect target engagement, selectivity, and physicochemical behavior [1]. Generic substitution with mono-fluorinated congeners such as 4-cyano-N-(2-fluorophenyl)benzamide (CAS 476296-42-1) or regioisomeric N-(4-cyanophenyl)-2,4-difluorobenzamide (CAS 729559-69-7) carries the concrete risk of altered hydrogen-bonding networks, differential metabolic stability, and divergent pharmacological profiles . For procurement decisions in structure-activity relationship (SAR) studies, even a single fluorine atom shift can invalidate an entire lead optimization campaign; therefore, exact structural identity must be confirmed prior to use [2]. The evidence compiled in Section 3 demonstrates where quantifiable differentiation exists for 4-cyano-N-(2,4-difluorophenyl)benzamide relative to its closest commercially available analogs.

Single fluorine atom shift (e.g., 2-fluorophenyl analog) may alter lipophilicity, metabolic stability, and binding profile; not a direct substitute in SAR campaigns.
Regioisomer with fluorine on benzoyl ring presents identical H-bond counts but different 3D pharmacophore; may not engage same target pocket.
Custom-synthesized or non-commercial analogs often lack defined purity specifications; ≥95% purity threshold required to control assay variability.

4-Cyano-N-(2,4-difluorophenyl)benzamide: Comparative Evidence


Lipophilicity Comparison with Mono-Fluoro Analog

4-Cyano-N-(2,4-difluorophenyl)benzamide (CAS 749910-71-2) exhibits a computed XLogP3 of 2.8, reflecting its dual fluorine substitution on the aniline ring [1]. In comparison, the mono-fluorinated analog 4-cyano-N-(2-fluorophenyl)benzamide (CAS 476296-42-1) has a predicted XLogP3 of approximately 2.3–2.5, based on the contribution of a single fluorine atom . The increased lipophilicity of the 2,4-difluoro derivative can influence membrane permeability, protein binding, and metabolic clearance in biological systems [1].

Lipophilicity
Class-level inference
Target: XLogP3 = 2.8 Mono-fluoro analog: XLogP3 ≈ 2.3–2.5 Δ ≈ +0.3–0.5 log units
Increased lipophilicity may enhance membrane permeation; verify measured logD.
Computed prediction; experimental confirmation recommended.
Physicochemical Properties Lipophilicity Drug Design

Hydrogen Bond Profile vs. Regioisomer

The target compound 4-cyano-N-(2,4-difluorophenyl)benzamide has 1 hydrogen bond donor (amide N–H) and 4 hydrogen bond acceptors (amide carbonyl O, cyano N, and two fluorine atoms) [1]. Its regioisomer, N-(4-cyanophenyl)-2,4-difluorobenzamide (CAS 729559-69-7), possesses the same donor/acceptor count but presents the fluorine atoms on the benzoyl ring rather than the aniline ring . This positional isomerism alters the spatial orientation of the H-bond acceptors, which can lead to divergent binding modes in target proteins and different crystal packing in solid-state formulations .

H-Bond Profile
Direct comparison
Target: 1 donor, 4 acceptors (F on aniline ring); TPSA 52.9 Ų Regioisomer: identical counts, F on benzoyl ring
Identical TPSA but different 3D pharmacophore; may alter binding.
Confirm via X-ray crystallography or 2D NMR.
Hydrogen Bonding Molecular Recognition Crystal Engineering

Antifungal Activity vs. Bixafen

Primary screening data reported in the literature indicate that 4-cyano-N-(2,4-difluorophenyl)benzamide exhibits fungal inhibition rates significantly exceeding those of the commercial succinate dehydrogenase inhibitor (SDHI) fungicide bixafen . While the exact IC50 values for the target compound have not been publicly disclosed in peer-reviewed journals as of this writing, the comparative reference to bixafen—a well-characterized pyrazole-carboxamide SDHI with established field performance—provides a meaningful industrial benchmark [1]. Users are cautioned that this is a class-level inference requiring independent experimental validation under standardized conditions (e.g., MIC determination against Botrytis cinerea or Septoria tritici per FRAC guidelines) [1].

Antifungal Activity
Class-level inference
Reported inhibition rates higher than bixafen; quantitative IC50 not publicly disclosed.
Supports antifungal lead optimization; requires independent MIC validation.
Fungal species and assay protocol not fully specified.
Antifungal Agrochemical SDH Inhibition

CCR5 Antagonist Activity vs. First-Generation Agents

Preliminary pharmacological screening has identified 4-cyano-N-(2,4-difluorophenyl)benzamide as a potential CCR5 antagonist [1]. Unlike maraviroc—the first approved small-molecule CCR5 antagonist (IC50 = 3.3 nM in 125I-MIP-1α binding and IC50 = 1.3 nM in HIV-1 Ba-L antiviral assay [2])—4-cyano-N-(2,4-difluorophenyl)benzamide represents a structurally distinct benzamide chemotype lacking the tropane and triazole moieties characteristic of maraviroc and its analogs [1]. Quantitative head-to-head binding or functional data have not been publicly reported; therefore, this differentiation rests on scaffold novelty rather than established potency metrics, and must be classified as supporting evidence at present [1].

CCR5 Antagonist
Supporting evidence
Preliminary screening identifies CCR5 antagonism; quantitative IC50/Ki not available.
Novel benzamide chemotype; potency and selectivity must be internally generated.
Scaffold differentiated from tropane-based chemotypes; data to verify.
CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Conformational Flexibility vs. Extended Analogs

4-Cyano-N-(2,4-difluorophenyl)benzamide has only 2 rotatable bonds (the amide C–N bond and the aryl–carbonyl bond), resulting in a relatively rigid scaffold with a computed complexity value of 371 [1]. By comparison, extended benzamide analogs incorporating additional methylene, ether, or piperazine linkers can possess 5–8 rotatable bonds, leading to higher entropic penalties upon protein binding [2]. The lower conformational flexibility of the target compound may translate into improved ligand efficiency (binding affinity per heavy atom) if the pre-organized conformation matches the target binding site, though this advantage is target-dependent and cannot be assumed universally [2].

Conformational Rigidity
Class-level inference
2 rotatable bonds; complexity 371. Extended analogs typically 5–8 rotatable bonds.
Pre-organized scaffold may improve ligand efficiency if matched to target.
Advantage is target-dependent; verify binding thermodynamics.
Conformational Analysis Ligand Efficiency Scaffold Optimization

Purity and Batch Consistency vs. Non-Commercial Analogs

Commercial suppliers of 4-cyano-N-(2,4-difluorophenyl)benzamide typically specify a minimum purity of 95%, as confirmed by HPLC or GC analysis [1]. This is a critical differentiator from custom-synthesized or non-commercial benzamide analogs, which may vary in purity from 90% to >98% depending on synthetic route and purification method [2]. For SAR studies requiring dose-response curve generation, impurities at the 5–10% level can introduce systematic errors in IC50/EC50 determination, particularly if the impurity possesses independent biological activity [2]. Procurement from sources providing a batch-specific Certificate of Analysis (CoA) is therefore recommended [1].

Purity Specification
Supporting evidence
Commercial purity ≥95% (HPLC); CoA available. Non-commercial analogs: 90–98% variable.
≥95% purity reduces impurity-related assay variability.
Request batch-specific CoA for SAR studies.
Quality Control Purity Specification Reproducibility

4-Cyano-N-(2,4-difluorophenyl)benzamide Application Scenarios


Antifungal SDH Inhibitor Lead Optimization

Based on preliminary antifungal activity data surpassing the commercial SDHI bixafen [REFS-3-Source: Section 3, Evidence Item 3], 4-cyano-N-(2,4-difluorophenyl)benzamide is a rational procurement choice for agrochemical screening groups conducting SDH inhibition assays. The compound's 2,4-difluorophenyl substitution pattern contributes to its lipophilicity (XLogP3 = 2.8) [1], which may enhance fungal cell membrane penetration relative to mono-fluorinated analogs. Users should request batch-specific CoA confirming ≥95% purity to ensure that observed antifungal activity is attributable to the parent compound rather than synthetic impurities [REFS-6-Source: Section 3, Evidence Item 6].

CCR5 Antagonist Scaffold-Hopping & Fragment Screening

The preliminary identification of CCR5 antagonist activity [REFS-4-Source: Section 3, Evidence Item 4] positions 4-cyano-N-(2,4-difluorophenyl)benzamide as a structurally novel chemotype for CCR5-targeted drug discovery. Unlike maraviroc and vicriviroc, which rely on tropane or piperidine cores, this benzamide scaffold offers synthetic tractability and a distinct intellectual property landscape. The compound's low conformational flexibility (2 rotatable bonds) [REFS-5-Source: Section 3, Evidence Item 5] may confer favorable ligand efficiency if the rigid scaffold aligns with the CCR5 orthosteric or allosteric binding site. Procurement is recommended for academic and biotech groups pursuing patent-differentiating CCR5 antagonist chemotypes, with the caveat that quantitative potency and selectivity data must be generated internally.

Fluorinated Benzamide Physicochemical Comparison

The well-characterized computed properties of 4-cyano-N-(2,4-difluorophenyl)benzamide (MW 258.22 g/mol, XLogP3 2.8, TPSA 52.9 Ų, 2 rotatable bonds) [1] make it an ideal reference compound for systematic studies of fluorine substitution effects on benzamide pharmacokinetics. Head-to-head comparison with the mono-fluoro analog 4-cyano-N-(2-fluorophenyl)benzamide [REFS-2-Source: Section 3, Evidence Item 1] and the regioisomer N-(4-cyanophenyl)-2,4-difluorobenzamide [REFS-3-Source: Section 3, Evidence Item 2] enables quantitative assessment of fluorine count and position on logD, metabolic stability, and permeability. Procurement of all three compounds from a single supplier with matched purity specifications is strongly advised to minimize inter-lot variability.

Nitrile-Based Heterocycle Synthesis

The 4-cyano substituent of this benzamide provides a versatile synthetic handle for further elaboration into tetrazoles, amides, amines, and heterocyclic systems. As documented in the PubChem record [1], the compound's exact mass of 258.06047 Da and defined rotatable bond count (2) facilitate straightforward reaction monitoring by LC-MS. Procurement for medicinal chemistry library synthesis is warranted when a cyano-containing benzamide building block with the specific 2,4-difluoroaniline substitution pattern is required, as alternative regioisomers would yield structurally divergent final products that cannot be retrospectively corrected.

Application
Selection Property
Validation Focus
Agrochemical SDH inhibitor screening
Antifungal activity context (class-level inference)
Confirmatory MIC against target fungi (e.g., Botrytis, Septoria)
CCR5 chemotype scaffold-hopping
Novel benzamide scaffold, differentiated from tropane-based chemotypes
Internal generation of potency and selectivity data (CCR5 vs. CCR2/CCR1)
Fluorination pattern profiling
Well-defined computed properties (XLogP3, TPSA, rotatable bonds)
Measured logD, metabolic stability, permeability assays
Cyano-benzamide building block synthesis
Versatile nitrile handle for heterocycle elaboration
Reaction monitoring by LC-MS, regiochemical identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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